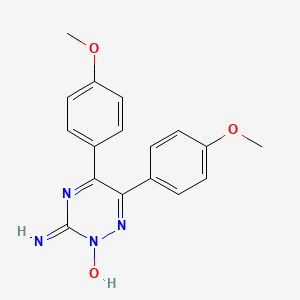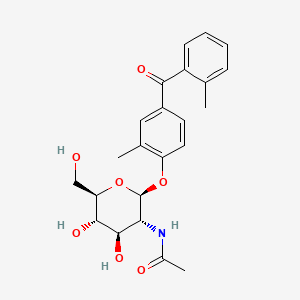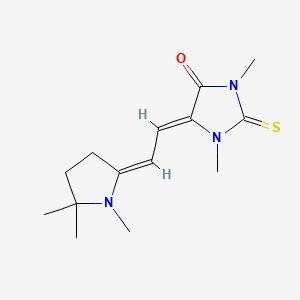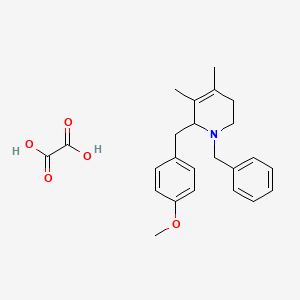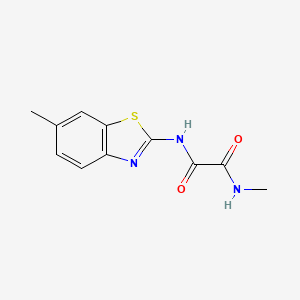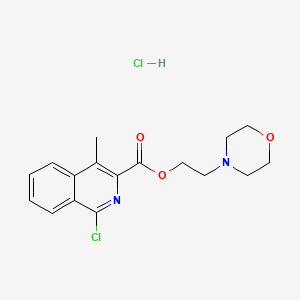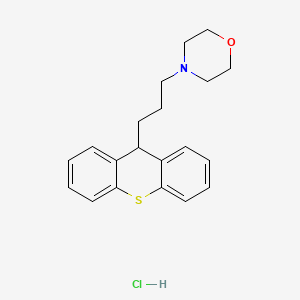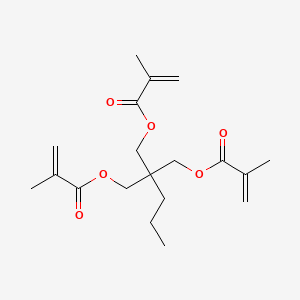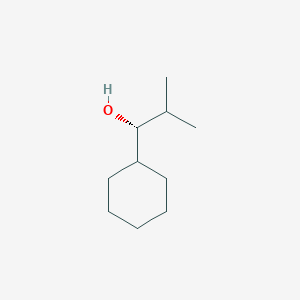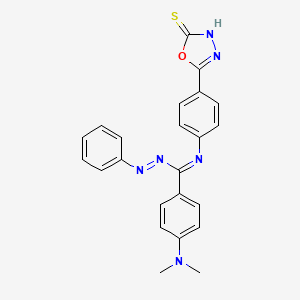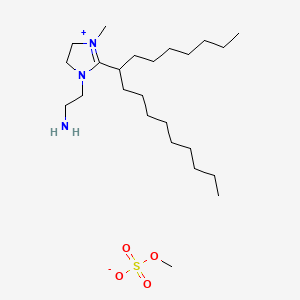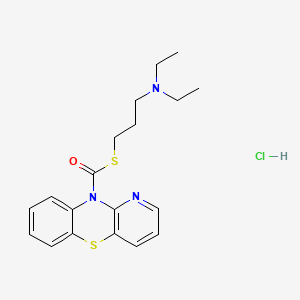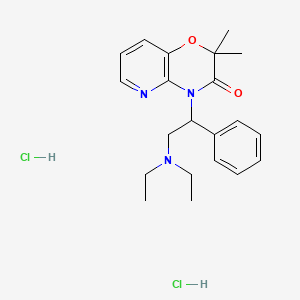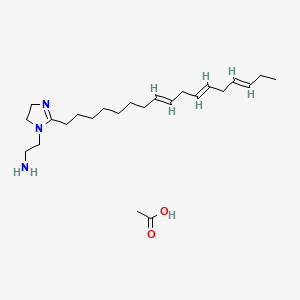
2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate is a complex organic compound with a unique structure that includes a long hydrocarbon chain with multiple double bonds and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate typically involves multiple steps. The starting materials often include heptadecatrienyl derivatives and imidazole precursors. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the imidazole ring and the attachment of the hydrocarbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the double bonds in the hydrocarbon chain.
Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can result in saturated hydrocarbons.
科学的研究の応用
2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of 2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. The hydrocarbon chain can also interact with cell membranes, affecting their properties and functions.
類似化合物との比較
Similar Compounds
- 6-(Heptadeca-8,11,14-trienyl)salicylic acid
- 5-(Heptadeca-8,11,14-trienyl)resorcinol
- (all-Z)-8,11,14-Heptadecatrienal
Uniqueness
2-(Heptadeca-8,11,14-trienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate is unique due to its combination of an imidazole ring and a long hydrocarbon chain with multiple double bonds. This structure provides it with distinct chemical and biological properties that are not found in similar compounds.
特性
CAS番号 |
94138-78-0 |
|---|---|
分子式 |
C22H39N3.C2H4O2 C24H43N3O2 |
分子量 |
405.6 g/mol |
IUPAC名 |
acetic acid;2-[2-[(8E,11E,14E)-heptadeca-8,11,14-trienyl]-4,5-dihydroimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C22H39N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23;1-2(3)4/h3-4,6-7,9-10H,2,5,8,11-21,23H2,1H3;1H3,(H,3,4)/b4-3+,7-6+,10-9+; |
InChIキー |
DXFFLRRICLDYFP-ICUOVBAUSA-N |
異性体SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC1=NCCN1CCN.CC(=O)O |
正規SMILES |
CCC=CCC=CCC=CCCCCCCCC1=NCCN1CCN.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


